17beta-Estradiol-16,16,17-d3

Übersicht

Beschreibung

17beta-Estradiol-16,16,17-d3 is a potent mammalian estrogenic hormone produced by the ovary . It is an essential estrogen of the sexually mature woman, produced from the granulosa cells of the maturing follicle and in pregnant women in the placenta .

Synthesis Analysis

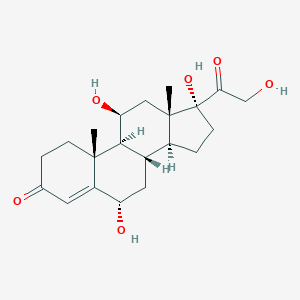

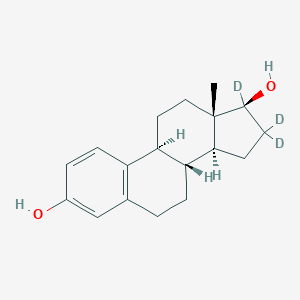

The synthesis of 17beta-Estradiol-16,16,17-d3 involves the aromatization of testosterone, but also estrone . It is a labeled form of 17β-Estradiol, an estrogenic hormone .Molecular Structure Analysis

The molecular formula of 17beta-Estradiol-16,16,17-d3 is C18H21D3O2 . Its molecular weight is 275.40 .Physical And Chemical Properties Analysis

The physical and chemical properties of 17beta-Estradiol-16,16,17-d3 include a molecular weight of 275.40 and a molecular formula of C18H21D3O2 . Its melting point is 178-179 °C .Wissenschaftliche Forschungsanwendungen

Environmental Biodegradation

17beta-Estradiol-16,16,17-d3: is used as a tracer to study the biodegradation of estradiol in environmental settings. Microorganisms like Microbacterium sp. MZT7 have been shown to degrade estradiol, reducing its harmful effects on ecosystems . The deuterated form of estradiol can help in understanding the enzymatic pathways and effectiveness of microbial degradation in wastewater treatment.

Endocrine Disruption Research

The compound serves as an important tool in researching the endocrine-disrupting effects of estrogens in water bodies. By using the deuterated version, scientists can accurately trace and quantify the compound in various environments and assess its impact on wildlife and human health .

Cancer Research

Estradiol-d3: is utilized in cancer research, particularly in studying hormone-responsive cancers. It helps in understanding the role of estrogen in cancer cell proliferation and the potential of targeted therapies .

Metabolomics

In metabolomics, 17beta-Estradiol-16,16,17-d3 is used to investigate the metabolic changes in organisms exposed to estradiol. It aids in identifying biomarkers and understanding the metabolic pathways influenced by estradiol exposure .

Pharmaceutical Reference Standards

As a stable isotope-labeled compound, Estradiol-d3 is a critical reference standard in pharmaceutical research. It ensures the accuracy and reliability of analytical methods used to detect and quantify estradiol in biological samples .

Kinetic Studies

The compound is instrumental in kinetic studies comparing the activity of different forms of estradiol. It allows for precise measurements of estradiol levels in biological systems, which is essential for understanding its pharmacokinetics and dynamics .

Wirkmechanismus

Target of Action

17beta-Estradiol-16,16,17-d3, also known as Estradiol-d3, primarily targets estrogen receptors (ERs) in the body . These receptors are found in various tissues, including the brain, bone, heart, and reproductive tissues . The activation of these receptors plays a crucial role in numerous biological processes, such as reproduction, cardiovascular health, and neuroprotection .

Mode of Action

Estradiol-d3 interacts with its targets, the estrogen receptors, by binding to them and activating intracellular signaling pathways . This interaction results in a variety of changes, including the regulation of gene transcription and protein synthesis . For instance, it has been shown to regulate calcium ion channels and mitochondrial function in a sex-specific manner .

Pharmacokinetics

Like other steroids, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

The action of Estradiol-d3 at the molecular and cellular levels results in a wide range of effects. It has been shown to control reproduction, sexual differentiation, and the development of secondary sexual characteristics . Furthermore, it has been associated with a rapid decline in mitochondrial respiratory capacity when ovarian E2 is lost .

Action Environment

The action, efficacy, and stability of Estradiol-d3 can be influenced by various environmental factors. For instance, the presence of other hormones, the physiological state of the individual, and the specific tissue environment can all impact its action . Moreover, external factors such as temperature and pH can also affect its stability and activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-SPGJGCHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584000 | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17beta-Estradiol-16,16,17-d3 | |

CAS RN |

79037-37-9 | |

| Record name | Estradiol-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79037-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79037-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.